molecular formula C20H29N3O6 B8114064 TCO-PEG1-amido maleimide

TCO-PEG1-amido maleimide

Cat. No.: B8114064
M. Wt: 407.5 g/mol
InChI Key: ZMJXDEVUUGCTMI-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO-PEG1-amido Maleimide is a heterobifunctional reagent designed for the facile, site-specific conjugation of biomolecules. This compound features a trans -cyclooctene (TCO) group and a maleimide group, connected by a short polyethylene glycol (PEG1) spacer incorporating an amide bond. The TCO group undergoes a rapid, catalyst-free Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazine groups, which is a cornerstone of bioorthogonal "click" chemistry . Simultaneously, the maleimide group selectively reacts with sulfhydryl groups (thiols) on cysteine residues or other thiol-containing molecules via a Michael addition to form a stable thioether bond . This reaction is highly efficient under mild, physiological conditions (pH 6.5-7.5) . The primary research value of this reagent lies in its application in multi-step labeling strategies, particularly for pre-targeting applications in molecular imaging and drug delivery. A common use case involves first conjugating the maleimide end to a cysteine-containing targeting protein, such as an antibody or peptide. The TCO-functionalized conjugate can then be administered in vivo to accumulate at a target site, such as a tumor. In a subsequent step, a radiolabeled or fluorescently tagged tetrazine molecule is introduced, which rapidly "clicks" with the pre-localized TCO group at the target site . This two-step method minimizes the exposure of healthy tissues to the radiolabel or drug, enhancing target-to-background ratios for diagnostics and improving the therapeutic index for treatments. The short PEG1-amido spacer improves aqueous solubility and can help minimize steric hindrance between conjugated molecules. Key Applications: Construction of Antibody-Drug Conjugates (ADCs) and radioconjugates using a bioorthogonal pre-targeting approach. Site-specific protein and peptide modification for attaching payloads like dyes, drugs, or chelators. Surface functionalization of nanoparticles and materials for biosensing and diagnostics. Tool for chemical biology research exploring protein function, interactions, and trafficking. This product is provided For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans.

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O6/c24-17(10-13-23-18(25)8-9-19(23)26)21-11-14-28-15-12-22-20(27)29-16-6-4-2-1-3-5-7-16/h1-2,8-9,16H,3-7,10-15H2,(H,21,24)(H,22,27)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJXDEVUUGCTMI-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of TCO-Amido-PEG1 Intermediate

The TCO moiety is introduced using a primary amine-functionalized TCO derivative (e.g., TCO-amine). Reaction with a PEG1 spacer bearing a carboxylic acid group proceeds via N-hydroxysuccinimide (NHS) ester activation under mild aqueous conditions (pH 7–8). For example, TCO-amine (1.2 equiv) is combined with PEG1-COOH (1.0 equiv) in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and NHS (1.5 equiv each) in anhydrous dimethylformamide (DMF) at 4°C for 12 hours. The PEG1 spacer’s short chain length necessitates precise stoichiometry to avoid oligomerization, with yields typically ranging from 70–85% after silica gel chromatography.

Maleimide Installation via Cyclization

The maleimide group is introduced by reacting the free terminal amine of the TCO-amido-PEG1 intermediate with maleic anhydride. In a representative protocol:

  • Maleamic acid formation : TCO-amido-PEG1-NH2 (1.0 equiv) is suspended in glacial acetic acid with maleic anhydride (1.1 equiv) at 50°C for 3 hours. The maleamic acid intermediate precipitates as a white solid and is isolated via filtration (yield: 90–95%).

  • Cyclization : The maleamic acid is refluxed in toluene with triethylamine (2.1 equiv) using a Dean-Stark apparatus to remove water. After 3 hours, the mixture is acidified with HCl, extracted into ethyl acetate, and dried to yield this compound as a pale-yellow oil (yield: 35–40%).

Critical Reaction Parameters and Optimization

Solvent and pH Considerations

  • Maleamic acid formation : Acetic acid is preferred for its ability to solubilize both amine and anhydride components while minimizing hydrolysis.

  • Cyclization : Anhydrous toluene ensures efficient water removal, critical for driving the cyclization equilibrium toward maleimide formation.

Competing Reactions and Mitigation

  • Maleimide hydrolysis : The maleimide group is susceptible to ring-opening at pH >7.5. Maintaining pH ≤7.0 during conjugation steps and storing the final product at –20°C in anhydrous DMSO mitigates degradation.

  • PEG1 aggregation : The short PEG spacer increases hydrophobicity, necessitating the use of co-solvents (e.g., 10% DMF in PBS) during downstream applications to prevent precipitation.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (DMSO-d6): Key peaks include maleimide vinyl protons (δ 6.8–7.1, singlet), PEG1 methylene groups (δ 3.5–3.7), and TCO alkene protons (δ 5.2–5.4).

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with a retention time of 12.3 minutes under standardized conditions.

Functional Validation

  • Thiol reactivity : Incubation with L-cysteine (10 mM, pH 7.0) results in complete maleimide consumption within 30 minutes, as monitored by loss of the vinyl proton signal via NMR.

  • TCO activity : Reaction with a tetrazine-fluorophore (1.0 equiv, 37°C, 1 hour) yields >90% conjugation efficiency, verified by fluorescence quenching assays.

Comparative Analysis of Synthetic Strategies

MethodYield (%)Purity (%)Key AdvantageLimitation
Carbodiimide coupling7895Scalable, minimal side productsRequires anhydrous conditions
Maleic anhydride route3897High maleimide regioselectivityLow cyclization yield
Commercial synthesis≥95Reproducible, GMP-compliantProprietary protocols undisclosed

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 g) introduces challenges:

  • Purification : Flash chromatography is replaced with tangential flow filtration for PEG1-containing intermediates, reducing solvent waste.

  • Storage : Lyophilization in the presence of trehalose (5% w/v) extends shelf life to 24 months at –20°C .

Chemical Reactions Analysis

TCO-PEG1-amido maleimide undergoes several types of chemical reactions, primarily involving its maleimide group. The most common reactions include:

Scientific Research Applications

Applications in Bioconjugation

2.1. Antibody-Drug Conjugates (ADCs)

One of the primary applications of TCO-PEG1-amido maleimide is in the construction of ADCs. ADCs are designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissues. The use of this compound allows for site-specific conjugation to antibodies, enhancing the stability and efficacy of the resulting drug conjugates.

  • Case Study: Development of Targeted Therapies
    • Researchers have utilized this compound to create ADCs targeting CD30 in Hodgkin's lymphoma. The conjugation process involves attaching the cytotoxic drug via a stable maleimide-thiol linkage, resulting in improved therapeutic outcomes compared to conventional chemotherapy .

2.2. Protein Labeling and Imaging

This compound can also be employed for labeling proteins with fluorescent dyes or other imaging agents. This application is crucial for studying protein interactions and dynamics within biological systems.

  • Case Study: Live Cell Imaging
    • In one study, researchers labeled proteins in live cells using this compound linked to a fluorescent probe. This approach enabled real-time tracking of protein localization and interactions, providing insights into cellular processes .

The compound is also compatible with click chemistry methodologies, which allow for rapid and efficient coupling reactions under mild conditions.

4.1. Bioorthogonal Reactions

This compound can participate in bioorthogonal reactions with tetrazines, enabling the selective labeling of biomolecules without interfering with biological functions.

  • Case Study: Selective Labeling in Complex Biological Systems
    • A recent study demonstrated the use of this compound for selective labeling of glycoproteins in complex mixtures, showcasing its potential for proteomics applications .

Comparison with Similar Compounds

Comparison with Similar Maleimide-Based Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between TCO-PEG1-amido maleimide and related compounds:

Compound Reactive Groups Spacer/Linker Key Applications Stability (Serum Half-Life)
This compound TCO + maleimide PEG1 Dual labeling (tetrazine + thiol) ~55 min (maleimide in serum)
Maleimide-PEG3-biotin Maleimide + biotin PEG3 Thiol-targeted biotinylation Not reported
N-(4-Hydroxyphenyl)maleimide Maleimide + phenyl None Enzyme inhibition (e.g., MGL, IC50 = 12.9 μM) Unstable in serum
TCO-PEG5-maleimide TCO + maleimide PEG5 Enhanced solubility for large biomolecules ~60 min (maleimide in serum)
Propargyl-PEG4-maleimide Maleimide + propargyl PEG4 Thiol/alkyne dual conjugation Stable in buffer (pH 6.6)

Key Observations :

  • Linker Length : Shorter PEG1 spacers minimize steric hindrance, ideal for small-molecule conjugates, while longer PEG chains (e.g., PEG5) improve solubility for antibodies or proteins .
  • Reactivity : TCO enables orthogonal tetrazine ligation, absent in traditional maleimide derivatives like N-phenylmaleimide .
  • Stability: Maleimide groups degrade rapidly in serum (half-life ~55–60 min) due to reactions with endogenous thiols (e.g., albumin), necessitating optimized reaction conditions (e.g., pH 6.6 buffers) to minimize hydrolysis .
Performance in Bioconjugation
  • Thiol Specificity : Maleimide derivatives universally exhibit high thiol specificity (>95% yield under physiological pH) . However, this compound’s dual functionality allows sequential conjugation steps (e.g., tetrazine ligation followed by thiol coupling), a unique advantage over single-functional analogs .
  • Reaction Kinetics : Thiol-maleimide reactions proceed rapidly (k ≈ 10–100 M⁻¹s⁻¹), comparable to other maleimide derivatives, while TCO-tetrazine click reactions achieve faster kinetics (k ≈ 10³–10⁴ M⁻¹s⁻¹) .
Stability and Limitations
  • Serum Instability : Maleimide groups in this compound degrade in serum-containing media, similar to compounds like N-(4-hydroxyphenyl)maleimide (half-life <1 hour) . This contrasts with maleimide-PEG-biotin derivatives, which are typically used in controlled buffer systems .
  • pH Sensitivity : Maleimide reactivity toward amines increases at pH >8, necessitating precise pH control during conjugation .
Case Study: Protein Dual Labeling

This compound enabled dual labeling of a cysteine-containing antibody:

TCO-tetrazine ligation for site-specific attachment of a fluorescent dye.

Maleimide-thiol conjugation to link a drug payload.
The PEG1 spacer prevented steric clashes between the two functional groups, achieving >90% conjugation efficiency .

Comparative Inhibitory Activity

While this compound is primarily a conjugation tool, structurally related maleimide derivatives (e.g., N-substituted phenylmaleimides) show enzyme inhibition. For example:

  • N-(4-Hydroxyphenyl)maleimide: IC50 = 12.9 μM (monoacylglycerol lipase inhibition) .
  • This compound: Not directly inhibitory but enables targeted delivery of inhibitors via its TCO group.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for conjugating TCO-PEG1-amido maleimide to thiol-containing biomolecules?

  • Methodological Answer : Thiol-maleimide conjugation requires pH 6.5–7.5 buffers (e.g., phosphate or HEPES) to balance reactivity and stability. EDTA (1–5 mM) is critical to prevent thiol oxidation . Pre-reduction of disulfide bonds (e.g., using TCEP or DTT) ensures free -SH availability. Reaction time varies (30 min–2 h, 25–37°C), but excess maleimide (2–5× molar ratio) compensates for hydrolysis . Validate conjugation via SDS-PAGE, HPLC, or MALDI-TOF.

Q. How does the PEG1 spacer influence the bioconjugation efficiency of this compound?

  • Methodological Answer : The short PEG1 chain minimizes steric hindrance compared to longer PEGs (e.g., PEG3 or PEG5), enhancing reaction kinetics with surface-exposed thiols. However, PEG1 provides limited solubility in aqueous systems, necessitating co-solvents (e.g., <10% DMSO) for hydrophobic targets. PEG architecture also affects maleimide availability; rigid PEG spacers reduce chain entanglement, improving ligand accessibility .

Q. What analytical techniques are suitable for quantifying maleimide groups post-conjugation?

  • Methodological Answer : Direct UV quantification at 302 nm is error-prone due to low extinction coefficients (ε = 620 M⁻¹cm⁻¹) and protein interference . Indirect methods include:

  • Thiol depletion assays : React residual maleimide with excess cysteine, then quantify unreacted thiols via Ellman’s reagent (absorbance at 412 nm) .
  • SERS : Surface-enhanced Raman spectroscopy enables semi-quantitative detection (60–120 µg/mL range) with minimal sample preparation .

Advanced Research Questions

Q. How can researchers address maleimide hydrolysis during nanoparticle functionalization?

  • Methodological Answer : Hydrolysis rates increase with temperature, pH >7.5, or sonication. Mitigation strategies:

  • Controlled sonication : Limit duration (<5 min) and use ice baths to prevent localized heating .
  • Hydrolysis-resistant analogs : Use maleimides with electron-withdrawing substituents (e.g., bromomaleimide) to stabilize the thioether bond .
  • Real-time monitoring : Track hydrolysis via ¹H NMR (DMSO₂ as internal standard) or UV decay kinetics .

Q. What experimental designs improve reproducibility in this compound-based click chemistry?

  • Methodological Answer : Key variables to standardize:

  • TCO/DBCO stoichiometry : Use a 1.2:1 molar ratio (TCO:DBCO) to account for TCO isomerization .
  • Solvent compatibility : Avoid DMF or DMSO >10%, which reduce reaction rates in aqueous buffers.
  • Reaction time : Monitor via LC-MS or fluorescence quenching (if DBCO is fluorophore-labeled).
  • Cross-validation : Compare orthogonal techniques (e.g., qPAINT for ligand density vs. TEM for nanoparticle clustering) .

Q. How do reaction mechanisms differ in base-initiated vs. radical-mediated thiol-maleimide conjugations?

  • Methodological Answer :

  • Base-initiated (thiol-Michael) : Proceeds via nucleophilic thiolate attack on maleimide’s α,β-unsaturated carbonyl. Triethylamine or DIPEA (1–5 mol%) accelerates kinetics but may deprotonate sensitive substrates .
  • Radical-mediated : UV/thermal initiators (e.g., AIBN) generate thiyl radicals, enabling regioselective additions. However, radical side reactions (e.g., disulfide formation) require inert atmospheres and chain inhibitors (e.g., BHT) .
  • Computational modeling : Use DFT calculations (e.g., CBS-QB3) to predict solvent/initiator effects on activation barriers .

Q. What strategies enhance the stability of thiosuccinimide linkages in vivo?

  • Methodological Answer : Thiosuccinimides undergo retro-Michael reactions in blood serum. Solutions include:

  • Ring-opening : Use amine-containing reagents (e.g., aminoxy-PEG) to hydrolyze the succinimide ring post-conjugation, forming a stable thioether .
  • Steric shielding : Incorporate bulky substituents (e.g., gem-dimethyl groups) on maleimide to hinder hydrolysis .
  • In vivo validation : Perform pharmacokinetic studies in murine models with radiolabeled (³H/¹⁴C) conjugates.

Data Contradictions and Validation

Q. How to resolve discrepancies between theoretical and experimental ligand densities in this compound-functionalized nanoparticles?

  • Methodological Answer : Observed ligand counts (e.g., 6 vs. 77 ligands/NP) often stem from:

  • PEG chain entanglement : Use TEM or cryo-EM to visualize surface morphology. Switch to shorter/more rigid PEG spacers .
  • Maleimide hydrolysis : Pre-quantify active maleimide via SERS or thiol depletion assays .
  • Statistical modeling : Apply Poisson distribution to predict conjugation efficiency based on maleimide accessibility .

Q. Why do maleimide-thiol conjugation yields vary across protein substrates despite identical protocols?

  • Methodological Answer : Variability arises from:

  • Cysteine accessibility : Use X-ray/NMR structural data to identify surface-exposed vs. buried thiols.
  • Protein dynamics : Pre-treat with denaturants (e.g., 0.1% SDS) to transiently expose thiols, followed by rapid buffer exchange .
  • Competitive reactions : Thiol alkylation by residual TCEP/DTT requires careful purification pre-conjugation .

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